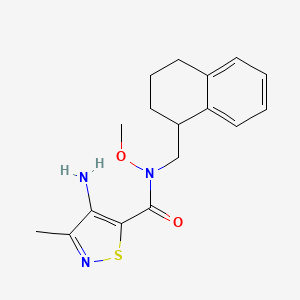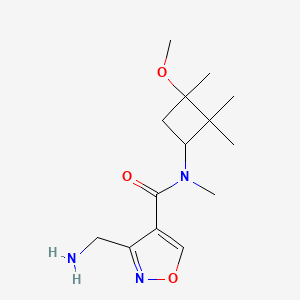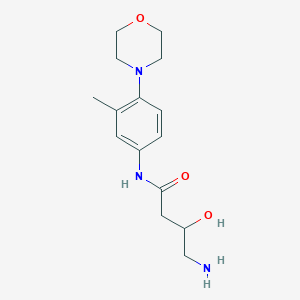![molecular formula C8H9BrFN3 B7439307 N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine](/img/structure/B7439307.png)
N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine is a chemical compound that features a bromocyclopropyl group attached to a pyrazine ring, which is further substituted with a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the bromocyclopropyl intermediate, which can be achieved through the bromination of cyclopropylmethanol. This intermediate is then reacted with 3-fluoropyrazine-2-amine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyano, or amino derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
科学研究应用
N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromocyclopropyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance binding affinity and selectivity through interactions with hydrogen bond donors and acceptors in the target protein.
相似化合物的比较
Similar Compounds
- N-[(1-chlorocyclopropyl)methyl]-3-fluoropyrazin-2-amine
- N-[(1-bromocyclopropyl)methyl]-3-chloropyrazin-2-amine
- N-[(1-bromocyclopropyl)methyl]-3-fluoropyridin-2-amine
Uniqueness
N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine is unique due to the combination of the bromocyclopropyl group and the fluoropyrazine ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of both bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
属性
IUPAC Name |
N-[(1-bromocyclopropyl)methyl]-3-fluoropyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN3/c9-8(1-2-8)5-13-7-6(10)11-3-4-12-7/h3-4H,1-2,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKALOPLWPTPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC2=NC=CN=C2F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,4'-piperidine]-1'-carbonyl)cyclopropane-1-carboxamide](/img/structure/B7439227.png)
![[1-(3-Hydroxyazetidin-3-yl)cyclobutyl]-[4-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7439244.png)
![(2R,3S)-2-amino-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)-3-phenylmethoxybutan-1-one](/img/structure/B7439252.png)
![N-[2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]-7-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7439262.png)
![2-amino-4-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7439270.png)
![4-[3-(7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)-1,2,4-oxadiazol-5-yl]-3-methyl-1H-imidazol-2-one](/img/structure/B7439280.png)

![N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439294.png)
![2-[(4-ethyl-6-methylpyrimidin-2-yl)amino]-1-(1H-imidazol-5-yl)ethanol](/img/structure/B7439295.png)
![N-(4-hydroxy-4-phenylbutan-2-yl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439298.png)

![N-[1-(2,2-difluoroethyl)indazol-3-yl]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B7439318.png)

